Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate
Overview
Description
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyanilino group and two diethyl ester groups at positions 3 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with quinoline-3,6-dicarboxylic acid under acidic conditions to form the anilino derivative. This intermediate is then esterified using diethyl sulfate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline-3,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-3,6-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester groups.
Substitution: Substituted anilino derivatives.
Scientific Research Applications
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to altered cellular processes. The quinoline core is known to intercalate with DNA, disrupting replication and transcription, which is a key factor in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl quinoline-2,4-dicarboxylate
- Diethyl 2-styrylquinoline-3,4-dicarboxylate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is unique due to the presence of the 2,4-dimethoxyanilino group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-30-22(26)14-7-9-18-16(11-14)21(17(13-24-18)23(27)31-6-2)25-19-10-8-15(28-3)12-20(19)29-4/h7-13H,5-6H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBZJPFTUFYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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